![molecular formula C17H14ClN3O2S2 B2889225 2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 850937-44-9](/img/structure/B2889225.png)
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Descripción general
Descripción
The compound “2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” is a complex organic molecule. It has a molecular formula of C17H14ClN3O2S2 and an average mass of 391.898 . This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a thiophene ring, an oxadiazole ring, and a quinoline ring . The InChI string for this compound is InChI=1S/C17H14ClN3O2S2/c18-14-8-7-13(25-14)16-19-20-17(23-16)24-10-15(22)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6-8H,3,5,9-10H2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Zen, Chen, and Liu (2012) focused on synthesizing thiazolyl-pyrazoline derivatives containing the quinoline moiety, which is structurally related to the compound . The study detailed the synthesis process and the structural characterization of these compounds, providing insight into the molecular architecture and potential applications in chemical research (Zen, Chen, & Liu, 2012).
Bioactive Moieties and Antimicrobial Applications
Patel et al. (2012) explored the combination of bioactive moieties involving thiophene and quinolinyl oxadiazoles, akin to the compound . This study highlights the use of these compounds in antimicrobial applications, showcasing their potential in addressing microbial resistance (Patel, J. Patel, P. Kumari, & K. Chikhalia, 2012).
Potential Anti-Cancer Applications
A derivative of 3H-pyrrolo[3,2-f]quinoline, structurally related to the compound of interest, has shown promise as an anti-cancer agent, as per a study by Via et al. (2008). This compound exhibited antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting a potential application in cancer research (Via, Gia, Gasparotto, & Ferlin, 2008).
Heterocyclic Synthesis in Medicinal Exploration
Salem et al. (2021) reviewed the use of compounds like 1-(4-substituted-aminophenyl)ethanones in heterocyclic synthesis, which is relevant to the synthesis and application of the compound . The review emphasizes the biological and medicinal exploration of these compounds, providing a broad overview of their potential applications (Salem, Helal, Alzahrani, & Gouda, 2021).
Synthesis, Characterization, and Antimicrobial Properties
Research by Sarojini et al. (2010) involved synthesizing and characterizing new 2,5-dichloro thienyl substituted thiazole derivatives. The study also included antimicrobial activity screening, which is pertinent to understanding the biological applications of similar compounds (Sarojini, Krishna, Darshanraj, Bharath, & Manjunatha, 2010).
Direcciones Futuras
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities reported for similar compounds, this compound could be a potential candidate for drug development .
Propiedades
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-14-8-7-13(25-14)16-19-20-17(23-16)24-10-15(22)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6-8H,3,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKCILOHBDMBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



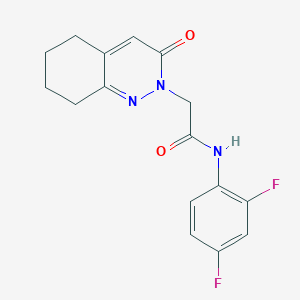
![methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2889143.png)
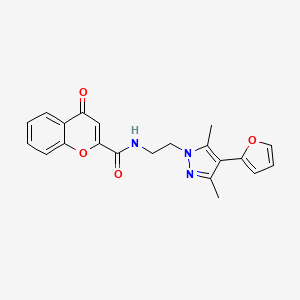
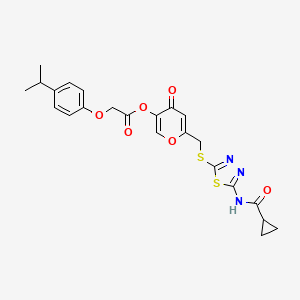
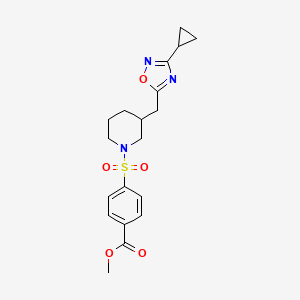
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2889150.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)
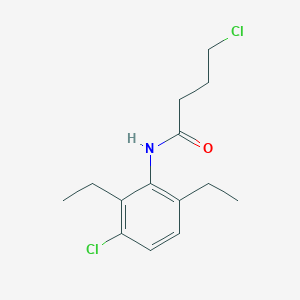
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)
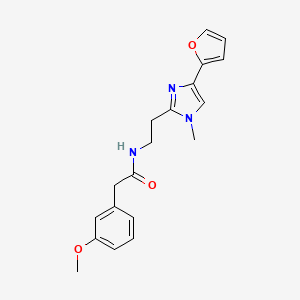
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide](/img/structure/B2889162.png)
![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)